3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered aromatic ring, could impart interesting electronic properties to the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the bromine atom in the bromobenzoate group could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar methoxycarbonyl and bromobenzoate groups could influence its solubility in different solvents .Scientific Research Applications
Anticancer and Antiangiogenic Activities
A novel series of compounds, including those related to the 3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl scaffold, have demonstrated potent anticancer and antiangiogenic activities. One compound in particular, characterized by a 2-methoxycarbonyl group and evaluated for its antiproliferative activity against cancer cells, has shown promising results. It inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties, both in vitro and in vivo, showing comparable antitumor activity to combretastatin A-4 phosphate (Romagnoli et al., 2015).
Synthesis and Chemical Reactivity
The compound has been identified as a good substrate for palladium-catalyzed cross-coupling reactions, despite its sterically hindered structure, following a convenient synthesis via the Diels–Alder reaction and subsequent modifications (Shinohara et al., 2014). This highlights its potential for further chemical transformations, particularly in the context of creating complex organic molecules for various applications, including pharmaceuticals.
Potential Bioactive Compounds
Another research avenue involves the synthesis of potentially bioactive compounds from related structures, such as visnaginone. Through various chemical reactions, a series of compounds were synthesized, leading to the formation of derivatives with potential biological activity, which could pave the way for the development of new therapeutic agents (Abdel Hafez et al., 2001).
Photochemical Synthesis and Applications
Research into fluorinated heterocyclic compounds via photochemical synthesis has also been reported. This method allows for the creation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, demonstrating the compound's utility in synthesizing complex molecules that could have significant applications in medicinal chemistry and material sciences (Buscemi et al., 2001).
Bio-based Polymers
The synthesis of fully bio-based benzoxazine monomers for copolymerization, incorporating structures related to the benzo[b]furan ring system, represents a novel approach to creating sustainable materials. These findings suggest potential applications in designing new fully bio-based polybenzoxazines with desirable properties for use in various industrial applications (Wang et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)13-9-11(7-8-15(13)23-10)24-17(20)12-5-3-4-6-14(12)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHQNOMYMYEXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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